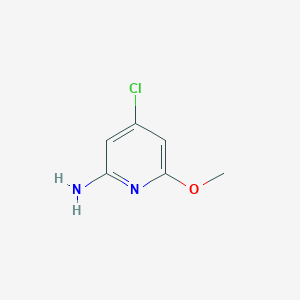

4-Chloro-6-methoxypyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-methoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-6-3-4(7)2-5(8)9-6/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOGZABARPOLKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro-6-methoxypyridin-2-amine physical properties

An In-Depth Technical Guide to the Physical Properties of 4-Chloro-6-methoxypyridin-2-amine

Introduction

This compound (CAS No. 1261628-71-0) is a substituted aminopyridine that serves as a valuable building block in medicinal chemistry and materials science. Its trifunctional nature, featuring an amine, a chloro group, and a methoxy group on a pyridine scaffold, allows for diverse chemical modifications. Understanding the fundamental physical properties of this compound is a critical first step for its effective use in synthesis, process development, and quality control.

This guide provides a comprehensive overview of the known physical and spectroscopic properties of this compound. Where specific experimental data is not publicly available, we present standardized, field-proven protocols for its determination, empowering researchers to perform their own characterization. This document is structured to provide both quick-reference data and a deeper understanding of the experimental basis for that data.

It is crucial to distinguish this compound from its close structural isomer, 4-Chloro-6-methoxypyrimidin-2-amine (CAS No. 5734-64-5), which features a pyrimidine core and has been extensively characterized, including through single-crystal X-ray diffraction.[1][2][3][4] This guide pertains exclusively to the pyridine derivative.

Core Physicochemical Properties

The foundational properties of a chemical compound dictate its handling, reactivity, and formulation. The following table summarizes the key identifiers and structural information for this compound.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1261628-71-0 | [5][6] |

| Molecular Formula | C₆H₇ClN₂O | [7] |

| Molecular Weight | 158.59 g/mol | Calculated |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Not publicly available | N/A |

| Boiling Point | Not publicly available | N/A |

| Solubility | Not publicly available | N/A |

Note: While a related compound, 2-Amino-4-methoxypyridine, is slightly soluble in water and soluble in DMSO and methanol, the solubility profile of the chlorinated title compound must be determined experimentally.[8][9]

Spectroscopic Profile for Structural Elucidation

Spectroscopy is the cornerstone of chemical characterization, providing an unambiguous fingerprint of a molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum confirms the presence and connectivity of hydrogen atoms in the molecule.

-

Source: ChemicalBook[5]

-

Predicted Signals:

-

A singlet for the methoxy (–OCH₃) protons.

-

A broad singlet for the amine (–NH₂) protons.

-

Two distinct singlets or narrow doublets for the two aromatic protons on the pyridine ring.

-

The carbon NMR spectrum provides a count of unique carbon environments.

-

Source: ChemicalBook[6]

-

Predicted Signals:

-

Six distinct signals corresponding to the six carbon atoms of the molecule (four aromatic carbons, one methoxy carbon, and the carbon bearing the amine group).

-

Experimental Protocol: NMR Sample Preparation and Analysis

The causality behind this protocol is to obtain a high-resolution spectrum by ensuring the sample is homogeneous and free of particulate matter within a deuterated solvent that will not interfere with the analyte's signals.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).

-

Dissolution: Transfer the weighed sample into a clean NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.

-

Analysis: Insert the NMR tube into the spectrometer. Acquire ¹H and ¹³C NMR spectra using standard acquisition parameters.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.

-

N–H Stretch: As a primary amine, two distinct bands are expected in the 3400-3250 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[10]

-

N–H Bend: A characteristic bending vibration for the primary amine is expected between 1650-1580 cm⁻¹.[10]

-

C–N Stretch: Aromatic amine C-N stretching typically appears in the 1335-1250 cm⁻¹ range.[10]

-

C–O Stretch: The aryl ether C-O stretch will likely produce a strong signal around 1250 cm⁻¹.

-

Pyridine Ring Vibrations: Multiple bands in the 1600-1400 cm⁻¹ region correspond to C=C and C=N stretching within the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

This method is chosen for its simplicity, speed, and minimal sample preparation, making it ideal for routine analysis of solid samples.

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal.

-

Data Acquisition: Collect the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The key feature will be the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic doublet: an (M)⁺ peak and an (M+2)⁺ peak with a ~3:1 intensity ratio.

-

Expected Molecular Ion Peaks:

-

For C₆H₇³⁵ClN₂O: m/z ≈ 158.02

-

For C₆H₇³⁷ClN₂O: m/z ≈ 160.02

-

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the comprehensive characterization of a novel or uncharacterized chemical substance like this compound. This self-validating system ensures that data from orthogonal techniques (e.g., NMR, MS, IR) corroborates the proposed structure.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Chloro-6-methoxypyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5734-64-5|4-Chloro-6-methoxypyrimidin-2-amine|BLD Pharm [bldpharm.com]

- 4. 4-CHLORO-6-METHOXYPYRIMIDIN-2-AMINE | CAS 5734-64-5 [matrix-fine-chemicals.com]

- 5. This compound(1261628-71-0) 1H NMR [m.chemicalbook.com]

- 6. This compound(1261628-71-0) 13C NMR [m.chemicalbook.com]

- 7. 4-Chloro-6-methylpyridin-2-amine | C6H7ClN2 | CID 19050509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. 2-Amino-4-methoxypyridine | 10201-73-7 [chemicalbook.com]

- 10. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to 4-Chloro-6-methoxypyridin-2-amine: Structure, Bonding, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure, bonding characteristics, and electronic properties of 4-Chloro-6-methoxypyridin-2-amine (CAS No. 1261628-71-0). As a substituted 2-aminopyridine, this compound represents a valuable scaffold in medicinal chemistry and synthetic organic chemistry. This document elucidates the interplay of inductive and mesomeric effects of the chloro, methoxy, and amino substituents, which dictate the molecule's reactivity, spectroscopic behavior, and potential for intermolecular interactions. A plausible synthetic pathway and detailed interpretation of its spectroscopic data are presented to offer practical insights for laboratory and development settings.

Introduction: The 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged structural motif in drug discovery, renowned for its ability to act as a versatile pharmacophore and bioisostere for various functional groups. Its constituent nitrogen atoms provide key hydrogen bonding sites, and the aromatic ring serves as a rigid scaffold for orienting substituents in three-dimensional space. The strategic placement of functional groups on this core structure allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, basicity, and metabolic stability. This compound is a trifunctionalized building block that offers multiple attachment points for molecular elaboration, making it a compound of significant interest for the synthesis of complex chemical libraries and targeted therapeutic agents.

Molecular Structure and Physicochemical Properties

The fundamental identity of this compound is established by its chemical formula and molecular weight. These core properties are foundational for all analytical and synthetic work.

| Property | Value | Source |

| CAS Number | 1261628-71-0 | [1] |

| Molecular Formula | C₆H₇ClN₂O | [1] |

| Molecular Weight | 158.59 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | COC1=CC(Cl)=CC(N)=N1 | [1] |

Tautomerism

Like many 2-aminopyridines, this molecule can theoretically exist in an amino-imino tautomeric equilibrium. However, extensive studies on the parent 2-aminopyridine have conclusively shown that the amino form is overwhelmingly favored under neutral conditions. The aromaticity of the pyridine ring provides significant thermodynamic stability to the amino tautomer, making the contribution of the imino form negligible in most contexts.

Synthesis and Characterization

While specific, peer-reviewed synthetic procedures for this compound are not widely published, a plausible and efficient route can be designed based on established pyridine chemistry. A common strategy involves the construction of a polysubstituted pyridine ring followed by functional group interconversion.

Representative Synthetic Protocol

This protocol describes a generalized, multi-step synthesis starting from a commercially available dichloropyridine precursor. The causality behind each step is explained to provide a framework for experimental design.

Step 1: Selective Nucleophilic Aromatic Substitution (SNAr) - Methoxylation

-

Reactants: 2,4-Dichloro-6-aminopyridine, Sodium methoxide (NaOMe), Methanol (MeOH).

-

Rationale: The chlorine atom at the 4-position of a pyridine ring is generally more activated towards nucleophilic attack than one at the 2-position, especially when an electron-donating group like an amine is present at C2. Sodium methoxide serves as a potent nucleophile to displace one of the chloride ions. Methanol is used as both a solvent and the source of the methoxy group.

-

Procedure:

-

Dissolve 2,4-Dichloro-6-aminopyridine in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add one equivalent of sodium methoxide solution.

-

Allow the reaction to warm to room temperature and then heat to reflux, monitoring by TLC until the starting material is consumed.

-

Cool the reaction, neutralize with a mild acid (e.g., ammonium chloride solution), and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-Amino-4-methoxy-6-chloropyridine.

-

Step 2: Diazotization and Sandmeyer Reaction (Hypothetical Chlorination at C4)

-

Note: A more direct route starting from a precursor with the desired C4-chloro and C6-methoxy pattern is often preferable. However, this illustrates a classical approach. A more likely industrial synthesis would start from a different precursor like 2,6-diamino-4-chloropyridine, followed by selective methoxylation and diazotization/hydrolysis of the remaining amino group. The exact route depends heavily on precursor availability and cost.

The logical flow for a common synthetic approach is visualized below.

Caption: Key resonance contributors showing electron donation.

Inductive vs. Mesomeric Effects

The balance of these electronic effects dictates the molecule's reactivity. The overall electron density of the ring is enhanced by the -NH₂ and -OCH₃ groups, making it more susceptible to electrophilic attack than unsubstituted pyridine. However, the C4-chloro group deactivates the ring towards electrophiles while simultaneously activating that position for potential nucleophilic aromatic substitution.

Caption: Inductive (-I) and Mesomeric (+M) effects on the ring.

Spectroscopic Interpretation

The electronic environment of each atom, as dictated by the bonding effects described above, gives rise to a unique spectroscopic fingerprint.

¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for confirming the substitution pattern. Based on the electronic effects, the following chemical shifts can be predicted:

-

-NH₂ Protons: A broad singlet, typically in the range of 4.5-5.5 ppm. The exact shift and broadness depend on the solvent and concentration due to hydrogen bonding and exchange.

-

-OCH₃ Protons: A sharp singlet around 3.8-4.0 ppm. This is a characteristic region for methoxy groups attached to an aromatic ring.

-

Ring Protons: The molecule has two protons on the pyridine ring at positions C3 and C5.

-

H3: This proton is ortho to both the C2-amino and C4-chloro groups. The electron-donating amino group will shield it, while the withdrawing chloro group will deshield it. It will appear as a doublet.

-

H5: This proton is ortho to the C4-chloro and C6-methoxy groups. The methoxy group's +M effect will cause significant shielding. It will also appear as a doublet.

-

We would expect H3 to be downfield (higher ppm) compared to H5 due to the proximity of the electron-withdrawing chloro group.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum provides direct insight into the electron density at each carbon atom:

-

C2 and C6: These carbons are directly attached to heteroatoms (N and O) and are part of the electron-donating groups. They will appear significantly downfield, typically >150 ppm.

-

C4: Attached to the electronegative chlorine, this carbon will also be deshielded and appear downfield.

-

C3 and C5: These carbons are not directly bonded to heteroatoms other than the ring nitrogen. Their chemical shifts will be highly influenced by the resonance effects of the substituents. The strong electron donation from the adjacent amino and methoxy groups will shield these positions, causing them to appear upfield relative to the other ring carbons.

-

-OCH₃ Carbon: A signal in the range of 55-60 ppm is characteristic of the methoxy carbon.

Applications in Research and Drug Development

The this compound structure is a quintessential "building block" in medicinal chemistry. Its value lies in its trifunctional nature, which allows for controlled, sequential reactions to build molecular complexity.

-

Scaffold for Kinase Inhibitors: The aminopyridine core is a well-known hinge-binding motif for many protein kinases. The amino group can form crucial hydrogen bonds with the kinase hinge region, while substituents at the 4 and 6 positions can be elaborated to target specific pockets within the ATP-binding site, thereby conferring potency and selectivity.

-

Versatile Synthetic Intermediate: The chlorine at the C4 position is a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of various aryl, heteroaryl, or alkyl groups. The amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions.

-

Modulation of Physicochemical Properties: The presence of both a chloro and a methoxy group provides chemists with tools to modulate key drug-like properties. The chloro group generally increases lipophilicity, while the methoxy group can improve solubility and act as a hydrogen bond acceptor.

Conclusion

This compound is a strategically functionalized heterocyclic compound whose chemical behavior is a direct consequence of the rich interplay of inductive and resonance effects. A thorough understanding of its electronic structure is paramount for predicting its reactivity and designing efficient synthetic routes for its incorporation into more complex target molecules. Its spectroscopic signatures, particularly its NMR spectra, provide a clear and definitive confirmation of its structure. As a versatile building block, this compound and its analogues will continue to be valuable tools for scientists in the pursuit of novel therapeutics and functional materials.

References

Note: While direct, in-depth research articles on this specific molecule (CAS 1261628-71-0) are not prevalent in the searched literature, the principles of its structure, bonding, and reactivity are based on foundational organic chemistry and extensive studies of related substituted pyridines. The following references provide authoritative information on the properties and synthesis of this and closely related compounds.

- MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]

Sources

An In-Depth Technical Guide to 4-Chloro-6-methoxypyridin-2-amine (CAS: 1261628-71-0)

Introduction

In the landscape of modern drug discovery and materials science, the strategic design of molecular entities hinges on the availability of versatile, well-characterized building blocks. 4-Chloro-6-methoxypyridin-2-amine is a substituted aminopyridine that represents a pivotal scaffold for chemical innovation. Its trifunctional nature—possessing a nucleophilic amine, an electrophilic chloride, and a methoxy group on a pyridine core—offers multiple avenues for synthetic elaboration. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals, consolidating essential data on its synthesis, characterization, reactivity, and safe handling to empower its effective application in research and development programs. The aminopyridine motif is a cornerstone in medicinal chemistry, featured in a range of biologically active compounds.[1][2] This specific isomer, with its defined substitution pattern, provides a directed entry point for structure-activity relationship (SAR) studies and the development of novel chemical entities.

Compound Identification and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of reproducible science. The fundamental properties of this compound are summarized below, providing the necessary identifiers and storage conditions for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 1261628-71-0 | [3][4] |

| Molecular Formula | C₆H₇ClN₂O | [5] |

| Molecular Weight | 158.59 g/mol | [5] |

| IUPAC Name | This compound | [4] |

| SMILES | COC1=CC(Cl)=CC(N)=N1 | [4] |

| InChI Key | QZOGZABARPOLKT-UHFFFAOYSA-N | [4] |

| Typical Purity | ≥97% | [6] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [3] |

Synthesis and Purification

While a definitive, peer-reviewed synthesis protocol for this compound is not widely published, its structure lends itself to established heterocyclic chemistry transformations. A plausible and robust synthetic strategy can be designed based on the principles of regioselective substitution on pyridine rings. The following represents a logical, field-proven approach for its preparation.

Representative Synthetic Strategy

The most logical approach begins with a commercially available di-substituted pyridine and proceeds through a series of controlled functional group interconversions. This multi-step pathway ensures high regiochemical control, which is often a challenge in pyridine chemistry.

Experimental Protocol (Hypothetical)

This protocol is a representative, expert-derived procedure based on established chemical principles for nucleophilic aromatic substitution on pyridine rings.[7][8]

Step 1: Regioselective Methoxylation of 2,4,6-Trichloropyridine

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,4,6-trichloropyridine (1.0 eq) and anhydrous methanol (10 vol).

-

Reagent Addition: While stirring under a nitrogen atmosphere, add sodium methoxide (1.05 eq, as a solid or 30% solution in methanol) portion-wise at room temperature. The addition is exothermic and should be controlled to maintain the temperature below 40°C.

-

Causality: Using a slight excess of sodium methoxide ensures complete conversion of the starting material. The reaction is run in methanol, which acts as both solvent and reagent source. The C6 (and C2) positions are more electronically deficient and sterically accessible than C4, favoring substitution at these sites. Using one equivalent of nucleophile preferentially yields the mono-substituted product.

-

-

Reaction: Heat the mixture to reflux (approx. 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

-

Workup & Isolation: Cool the reaction mixture to room temperature and neutralize with 1M HCl. Remove the methanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude 2,4-dichloro-6-methoxypyridine can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 2: Regioselective Amination

-

Setup: In a sealed pressure vessel equipped with a magnetic stirrer, combine the purified 2,4-dichloro-6-methoxypyridine (1.0 eq), a suitable solvent like 1,4-dioxane, and a solution of ammonia in methanol (7N, 5-10 eq).

-

Causality: Amination of the remaining chloro-positions requires forcing conditions due to the reduced activation of the ring after the first substitution. A sealed vessel is necessary to maintain the concentration of the volatile ammonia reagent at elevated temperatures. The C2 position is generally more susceptible to nucleophilic attack than the C4 position in such systems.

-

-

Reaction: Heat the vessel to 100-120°C for 12-24 hours. Monitor the reaction for the formation of the desired product and consumption of the starting material.

-

Workup & Isolation: Cool the vessel to room temperature before carefully venting. Concentrate the reaction mixture under reduced pressure. Purify the residue directly by column chromatography (silica gel, hexane/ethyl acetate or dichloromethane/methanol gradient) to yield this compound.

Analytical Characterization

Structural confirmation and purity assessment are critical. While specific spectra for this compound are primarily available from commercial suppliers[9][10], the expected spectral characteristics can be reliably predicted based on its structure.

-

¹H NMR Spectroscopy:

-

Aromatic Protons: Two signals are expected in the aromatic region (δ 6.0-7.0 ppm). These will appear as two distinct singlets or doublets with a small coupling constant (J ≈ 1-2 Hz), corresponding to the protons at the C3 and C5 positions.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons, typically found around δ 3.8-4.0 ppm.

-

Amine Protons (-NH₂): A broad singlet integrating to 2 protons, typically between δ 4.5-5.5 ppm. The chemical shift of this peak is highly dependent on solvent and concentration.

-

-

¹³C NMR Spectroscopy:

-

Six distinct signals are expected.

-

Four signals in the aromatic region (approx. δ 90-165 ppm) corresponding to the four unique pyridine ring carbons. The carbons attached to the heteroatoms (C2, C4, C6) will be the most downfield.

-

One signal for the methoxy carbon, typically around δ 55 ppm.

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ at m/z ≈ 158.

-

A crucial diagnostic feature will be the [M+2]⁺ isotope peak at m/z ≈ 160, with an intensity approximately one-third of the [M]⁺ peak, which is characteristic of a molecule containing a single chlorine atom.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A moderate to strong doublet in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C-H Stretch: Aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹, respectively.

-

C=N / C=C Stretch: Aromatic ring stretching vibrations in the 1500-1600 cm⁻¹ region.

-

C-O Stretch: A strong band for the aryl-alkyl ether linkage, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

-

C-Cl Stretch: A band in the fingerprint region, typically 700-800 cm⁻¹.

-

Chemical Reactivity and Applications

The utility of this compound as a building block stems from its distinct reactive sites, which can be addressed with high selectivity.

Reactivity at the 2-Amino Group

The primary amine at the C2 position is a potent nucleophile and a site for hydrogen bonding. It readily undergoes standard amine chemistry:

-

Acylation/Sulfonylation: Reaction with acid chlorides, anhydrides, or sulfonyl chlorides in the presence of a base (e.g., pyridine, triethylamine) to form amides and sulfonamides, respectively. This is a common strategy for introducing diverse side chains in medicinal chemistry programs.

-

Alkylation: Can be alkylated using alkyl halides, though over-alkylation can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Reactivity at the 4-Chloro Group

The chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution (SₙAr) by the ring nitrogen.[7][11][12]

-

Nucleophilic Aromatic Substitution (SₙAr): The chloro group can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, often requiring heat or catalysis. This reaction is fundamental for building molecular complexity.[11][13]

-

Metal-Catalyzed Cross-Coupling: The C-Cl bond serves as an excellent handle for transition-metal-catalyzed reactions. Suzuki coupling (with boronic acids), Buchwald-Hartwig amination (with amines), and Sonogashira coupling (with terminal alkynes) can be used to form C-C, C-N, and C-C (alkyne) bonds, respectively.

Applications in Research and Drug Discovery

Substituted aminopyridines are privileged structures in medicinal chemistry, known to interact with a wide range of biological targets.[1][2][14]

-

Scaffold for Kinase Inhibitors: The aminopyridine core is a well-established hinge-binding motif for many protein kinases. Elaboration at the C4 and C6 positions allows for the optimization of potency and selectivity against specific kinase targets.[1]

-

Intermediate for Agrochemicals: Similar heterocyclic structures are prevalent in modern herbicides and fungicides.[15]

-

Building Block for Complex Molecules: As a trifunctional molecule, it serves as a versatile starting point for the synthesis of more complex heterocyclic systems and libraries of compounds for high-throughput screening.[]

Safety, Handling, and Storage

Based on data for analogous compounds and supplier safety information, this compound is considered a hazardous chemical and must be handled with appropriate precautions.[5][17][18][19]

| Hazard Class | Statement |

| Acute Toxicity | May be harmful if swallowed or inhaled. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Eye Damage/Irritation | Causes serious eye irritation. |

| Target Organ Toxicity | May cause respiratory irritation. |

Protocol for Safe Handling

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or neoprene gloves. Always inspect gloves prior to use and use proper removal technique.[5]

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A flame-retardant lab coat is mandatory.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[5]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Follow the recommended storage conditions of 2-8°C under an inert atmosphere and protected from light.[3]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.

Conclusion

This compound is a high-value chemical building block with significant potential for applications in drug discovery, agrochemicals, and materials science. Its well-defined reactive sites allow for predictable and selective synthetic modifications, making it an ideal starting point for generating novel and complex molecular architectures. Understanding its chemical properties, reactivity, and safety protocols is paramount for its effective and safe utilization. This guide provides the foundational knowledge required for researchers to confidently incorporate this versatile compound into their synthetic programs, accelerating the pace of innovation.

References

- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.

- Cho, S. Y., et al. (2010). Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(14), 4223-7.

- Odjel. (2025). What are the reaction products when 2 - Chloropyridine reacts with nucleophiles?.

- The Organic Chemistry Tutor. (2019). Nucleophilic aromatic substitutions. YouTube.

- PubMed. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1.

- Côté, B., et al. (2003). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(5), 851-5.

- Wang, H., et al. (2020). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 25(15), 3508.

- Al-Zahrani, A. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6296.

- Morressier. (2021). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project.

- ResearchGate. (n.d.). (PDF) 4-Chloro-6-methoxypyrimidin-2-amine.

- Capot Chemical. (n.d.). Material Safety Data Sheet.

- National Center for Biotechnology Information. (n.d.). 4-Chloro-6-methoxypyrimidin-2-amine.

- Angene Chemical. (2021). Safety Data Sheet.

- Matrix Fine Chemicals. (n.d.). 4-CHLORO-6-METHOXYPYRIMIDIN-2-AMINE | CAS 5734-64-5.

- PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine.

- National Center for Biotechnology Information. (n.d.). 4-Chloro-6-methoxypyrimidin-2-amine–succinic acid (2/1).

- Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

- PubChem. (n.d.). 2-Pyrimidinamine, 4-chloro-6-methoxy-.

Sources

- 1. Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1261628-71-0|this compound|BLD Pharm [bldpharm.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. capotchem.com [capotchem.com]

- 6. This compound 97% | CAS: 1261628-71-0 | AChemBlock [achemblock.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project [morressier.com]

- 9. This compound(1261628-71-0) 1H NMR [m.chemicalbook.com]

- 10. This compound(1261628-71-0) 13C NMR [m.chemicalbook.com]

- 11. yufengchemicals.com [yufengchemicals.com]

- 12. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 2-Pyrimidinamine, 4-chloro-6-methoxy- | C5H6ClN3O | CID 79811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. angenechemical.com [angenechemical.com]

- 19. tcichemicals.com [tcichemicals.com]

A Guide to the Spectroscopic Characterization of 4-Chloro-6-methoxypyridin-2-amine

Introduction: The Imperative for Spectroscopic Verification

4-Chloro-6-methoxypyridin-2-amine is a heterocyclic compound featuring a pyridine core functionalized with an amine, a methoxy group, and a chlorine atom. Such scaffolds are pivotal building blocks in the synthesis of complex molecules, particularly in agrochemical and pharmaceutical development. The precise arrangement of these functional groups dictates the molecule's chemical reactivity, physicochemical properties, and biological activity. Therefore, unambiguous structural confirmation is a non-negotiable prerequisite for its use in any research or development context.

Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular structure and confirm the identity and purity of a synthesized compound. This guide outlines the foundational spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—that collectively create a unique fingerprint for this compound.

The following sections explain the causal relationships between the molecular structure and its expected spectral output, providing a predictive but scientifically rigorous dataset.

Molecular Weight and Isotopic Signature by Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is the first line of analysis as it directly confirms the elemental composition via the molecular weight. For this compound (C₅H₆ClN₂O), the presence of chlorine is of particular diagnostic importance due to its natural isotopic distribution (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments.

An Electron Ionization (EI) mass spectrum is predicted to show a molecular ion peak (M⁺) and an M+2 peak with a relative intensity ratio of approximately 3:1, a hallmark of a monochlorinated compound.

Predicted Mass Spectrometry Data:

| Feature | Predicted m/z Value | Interpretation & Rationale |

| Molecular Ion [M]⁺ | 158 | Corresponds to the molecule with the ³⁵Cl isotope. |

| Isotope Peak [M+2]⁺ | 160 | Corresponds to the molecule with the ³⁷Cl isotope. The ~3:1 intensity ratio with the M⁺ peak is a key validation point. |

| Fragment [M-15]⁺ | 143/145 | Loss of a methyl radical (•CH₃) from the methoxy group. |

| Fragment [M-28]⁺ | 130/132 | Loss of carbon monoxide (CO) following rearrangement. |

| Fragment [M-36]⁺ | 122 | Loss of HCl, a common fragmentation pathway for chloro-aromatics. |

Protocol for Trustworthy Data Acquisition (GC-MS):

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

-

Instrument: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

GC Method: Use a standard non-polar column (e.g., DB-5ms). Inject 1 µL of the sample with an appropriate temperature ramp (e.g., 50°C to 250°C at 10°C/min) to ensure volatilization and separation from impurities.

-

MS Method: Set the ionization energy to 70 eV. Scan a mass range from m/z 40 to 300 to capture the molecular ion and key fragments.

-

Validation: Confirm the presence of the M⁺ and M+2 peaks with the expected ~3:1 intensity ratio.

Functional Group Analysis by Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy probes the vibrational frequencies of bonds within the molecule. Each functional group has a characteristic absorption range, making IR an excellent tool for quickly verifying their presence or absence. For this compound, we expect to see characteristic stretches for the amine N-H bonds, aromatic C-H and C=C/C=N bonds, the ether C-O bond, and the C-Cl bond.

The primary amine (-NH₂) group is particularly diagnostic, typically presenting as a doublet in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching modes[1].

Predicted IR Absorption Data:

| Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Assignment |

| 3450 - 3300 | Medium, Doublet | N-H asymmetric and symmetric stretching (primary amine)[1] |

| 3100 - 3000 | Weak to Medium | Aromatic C-H stretching |

| 1640 - 1600 | Strong | N-H bending (scissoring) of the primary amine[1] |

| 1600 - 1450 | Strong to Medium | Aromatic C=C and C=N ring stretching |

| 1250 - 1200 | Strong | Aryl-O asymmetric stretching (C-O-C) |

| 1050 - 1000 | Medium | Aryl-O symmetric stretching (C-O-C) |

| 850 - 750 | Strong | C-Cl stretching |

Protocol for Trustworthy Data Acquisition (FTIR-ATR):

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Validation: The presence of the N-H doublet and the strong aryl-ether C-O stretch are key confirmation points.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, revealing the chemical environment, connectivity, and number of different types of protons (¹H) and carbons (¹³C).

Causality in Experimental Choice (Solvent): The choice of deuterated solvent is critical as it can influence the chemical shifts of protons involved in hydrogen bonding, such as those of the -NH₂ group[2][3][4]. Deuterated chloroform (CDCl₃) is a common first choice for its versatility. However, if hydrogen bonding needs to be probed or solubility is an issue, a more polar aprotic solvent like DMSO-d₆ can be used, which will often result in sharper N-H signals. The predicted data below assumes CDCl₃ as the solvent.

¹H NMR Spectroscopy

Expertise & Causality: The pyridine ring has two remaining protons at the C-3 and C-5 positions. Due to the substitution pattern, they are isolated from each other and are expected to appear as singlets. The electron-donating effects of the amino (C2) and methoxy (C6) groups will shield these protons, shifting them upfield relative to unsubstituted pyridine. The amine protons will typically appear as a broad singlet that can exchange with D₂O, while the methoxy protons will be a sharp, characteristic singlet.

Predicted ¹H NMR Data (300 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.05 | Singlet | 1H | H-5 | Shielded by the adjacent methoxy group (C6) and para amino group (C2). |

| ~5.95 | Singlet | 1H | H-3 | Shielded by the adjacent amino group (C2) and para methoxy group (C6). |

| ~4.50 | Broad Singlet | 2H | -NH₂ | Chemical shift is solvent and concentration dependent. Broad due to quadrupole moment of nitrogen and potential exchange. |

| ~3.85 | Singlet | 3H | -OCH₃ | Typical range for an aryl methoxy group. |

¹³C NMR Spectroscopy

Expertise & Causality: The molecule has 5 unique carbon atoms in the aromatic ring and one in the methoxy group. Carbons directly attached to electronegative atoms (N, O, Cl) will be significantly deshielded and shifted downfield. The chemical shifts are predicted based on established substituent effects in pyridine and related heterocyclic systems[3].

Predicted ¹³C NMR Data (75 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~163.5 | C-6 | Attached to both the ring nitrogen and the electronegative oxygen atom. |

| ~160.0 | C-2 | Attached to both the ring nitrogen and the exocyclic amino group. |

| ~150.0 | C-4 | Attached to the electronegative chlorine atom. |

| ~95.5 | C-5 | Shielded by the ortho methoxy and para amino groups. |

| ~90.0 | C-3 | Shielded by the ortho amino and para methoxy groups. |

| ~53.0 | -OCH₃ | Typical chemical shift for a methoxy carbon. |

Workflow for Structural Elucidation:

The logical flow for confirming the structure of this compound using the described spectroscopic techniques is essential for a self-validating process.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Chloro-6-methoxypyridin-2-amine

Executive Summary: This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Chloro-6-methoxypyridin-2-amine (CAS 1261628-71-0). In the absence of fully assigned, publicly available spectra, this document leverages foundational NMR principles and comparative data from analogous substituted pyridines to present a robust, predicted spectral analysis. It is designed for researchers, scientists, and drug development professionals, offering not just data, but a detailed interpretation grounded in the causal relationships between molecular structure and spectral output. The guide includes predicted chemical shifts, coupling constants, detailed peak assignments, a standard experimental protocol for data acquisition, and a complete list of authoritative references.

Introduction

This compound is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The precise arrangement of its functional groups—an electron-donating amine, an electron-donating methoxy group, and an electron-withdrawing chloro group—creates a unique electronic environment within the aromatic ring. Structural elucidation is the bedrock of chemical research, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the unambiguous determination of molecular structure in solution.

This guide serves as a field-proven manual for understanding the NMR spectroscopic signature of this molecule. We will deconstruct the predicted ¹H and ¹³C NMR spectra, explaining the rationale behind each signal's chemical shift, multiplicity, and integration. This analysis is built upon the foundational principles of substituent effects in aromatic systems, providing a predictive framework that is both educational and practically applicable.[1][2]

Molecular Structure and Analytical Workflow

To facilitate a clear and unambiguous discussion of the NMR data, the atoms of this compound are numbered according to IUPAC conventions as shown below. This numbering scheme will be used for all spectral assignments.

The analytical process for spectral interpretation follows a logical progression, beginning with simple 1D experiments and escalating to 2D correlations for confirmation.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative quantities (integration), and their neighboring protons (multiplicity). For this compound, we expect four unique signals.

Causality of Substituent Effects

The chemical shifts of the aromatic protons (H3 and H5) are governed by the cumulative electronic effects of the substituents:

-

-NH₂ (Amino) at C2: A powerful resonance electron-donating group (EDG) that increases electron density primarily at the ortho (C3) and para (C5) positions, causing an upfield (shielding) shift.

-

-OCH₃ (Methoxy) at C6: Also a strong resonance EDG, shielding its ortho (C5) and para (C2) positions.

-

-Cl (Chloro) at C4: An inductive electron-withdrawing group (EWG) that deshields all ring positions, but its effect is strongest on the adjacent ortho positions (C3 and C5). It also has a weak resonance-donating effect.

-

Ring Nitrogen (N1): A potent inductive EWG, significantly deshielding the ortho carbons (C2 and C6) and their attached protons.

The final chemical shift of each proton is a vector sum of these competing shielding and deshielding influences.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data in a typical deuterated solvent like DMSO-d₆ or CDCl₃.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H5 | ~6.1 – 6.3 | Doublet (d) | ⁴J = ~2.0 Hz | 1H |

| H3 | ~6.4 – 6.6 | Doublet (d) | ⁴J = ~2.0 Hz | 1H |

| -NH₂ | ~5.0 – 6.5 | Broad Singlet (br s) | - | 2H |

| -OCH₃ | ~3.8 – 4.0 | Singlet (s) | - | 3H |

Detailed Peak-by-Peak Interpretation

-

-OCH₃ Signal (δ ~3.8–4.0 ppm): This signal appears as a sharp singlet because the three methyl protons are equivalent and have no adjacent protons to couple with. Its chemical shift is characteristic of a methoxy group attached to an aromatic ring.

-

-NH₂ Signal (δ ~5.0–6.5 ppm): The two protons of the primary amine are equivalent and typically appear as a broad singlet.[3] The broadening is due to quadrupole effects from the ¹⁴N nucleus and chemical exchange with the solvent or trace water. This signal's position is highly dependent on solvent and concentration. Trustworthiness Check: Addition of a few drops of deuterium oxide (D₂O) to the NMR tube will cause the -NH₂ protons to exchange with deuterium, leading to the disappearance of this signal from the spectrum, thus confirming its assignment.[3]

-

H5 Signal (δ ~6.1–6.3 ppm): This proton is expected to be the most upfield of the aromatic signals. It is strongly shielded by the adjacent electron-donating -OCH₃ group at C6 and the -NH₂ group at its para position. It appears as a doublet due to coupling with H3.

-

H3 Signal (δ ~6.4–6.6 ppm): This proton is also shielded by the adjacent -NH₂ group at C2. However, it is more strongly deshielded by the inductive effect of the chloro group at C4 compared to H5. Therefore, it is predicted to appear slightly downfield of H5. It appears as a doublet due to its coupling with H5.

-

Coupling Constant (⁴J): Protons H3 and H5 are four bonds apart (meta-coupled). The coupling constant for a meta relationship in a pyridine ring is characteristically small, typically in the range of 2-3 Hz.[4] This results in two sharp, closely spaced doublets for H3 and H5.

Predicted ¹³C NMR and DEPT Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. With proton decoupling, each unique carbon appears as a single line.

Causality of Substituent Effects

The same electronic principles governing the ¹H spectrum apply to the ¹³C spectrum, with some key differences:

-

Carbons directly attached to electronegative atoms (-N, -O, -Cl) are significantly deshielded and shifted far downfield.

-

The shielding and deshielding effects of substituents are more pronounced on the carbon skeleton.

Predicted ¹³C NMR Spectral Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

| C2 | ~160 – 162 | Absent (Quaternary) |

| C6 | ~158 – 160 | Absent (Quaternary) |

| C4 | ~150 – 153 | Absent (Quaternary) |

| C3 | ~98 – 102 | Positive (CH) |

| C5 | ~95 – 99 | Positive (CH) |

| -OCH₃ | ~53 – 56 | Positive (CH₃) |

Detailed Peak-by-Peak Interpretation

-

-OCH₃ Signal (δ ~53–56 ppm): This signal is characteristic of a methoxy carbon and appears in the typical upfield region for sp³ carbons attached to oxygen.[5]

-

C5 (δ ~95–99 ppm) and C3 (δ ~98–102 ppm): These are the protonated ring carbons. They are significantly shielded (shifted upfield) due to the strong resonance donation from the -NH₂ and -OCH₃ groups. C5 is likely the most upfield due to the combined ortho-donating effect of the -OCH₃ and the para-donating effect of the -NH₂.

-

C4 (δ ~150–153 ppm): This carbon is directly bonded to chlorine, a highly electronegative atom, causing a strong deshielding effect and shifting it significantly downfield.

-

C6 (δ ~158–160 ppm) and C2 (δ ~160–162 ppm): These carbons are bonded to oxygen and nitrogen, respectively, and are also adjacent to the powerfully electron-withdrawing ring nitrogen. This combination of effects places them furthest downfield in the spectrum. C2, attached to the amino group, is often the most downfield carbon in 2-aminopyridines.

-

DEPT-135 as a Self-Validating System: A DEPT-135 experiment is critical for validating these assignments. In this experiment, CH₃ and CH carbons produce positive signals, CH₂ carbons produce negative signals, and quaternary carbons (those with no attached protons) are absent. For this molecule, the DEPT-135 spectrum would show three positive signals corresponding to the -OCH₃, C3, and C5 carbons, while the signals for C2, C4, and C6 would disappear, unequivocally confirming their quaternary nature.

Experimental Protocol: A Self-Validating System

The acquisition of high-quality NMR data requires meticulous sample preparation and correctly configured instrument parameters.

5.1 Sample Preparation

-

Massing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Solvation: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the vial. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for shifting the residual water peak away from analyte signals.

-

Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm for both ¹H and ¹³C spectra. Alternatively, for quantitative NMR (qNMR), a certified standard like dimethyl sulfone can be used.

-

Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette.

-

Positioning: Ensure the liquid height in the NMR tube is sufficient to cover the detector coils (typically ~4 cm or 0.5 mL).

5.2 NMR Instrument Parameters (Typical 400 MHz Spectrometer)

-

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse (e.g., 'zg30').

-

Number of Scans (NS): 16-64 (sufficient for good signal-to-noise).

-

Receiver Gain (RG): Set automatically.

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Spectral Width (SW): 16-20 ppm.

-

-

¹³C{¹H} NMR Acquisition:

-

Pulse Program: Standard proton-decoupled single pulse (e.g., 'zgpg30').

-

Number of Scans (NS): 1024-4096 (¹³C is much less sensitive than ¹H).

-

Receiver Gain (RG): Set automatically.

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): 240-250 ppm.

-

-

Data Processing:

-

Apply Fourier transformation with an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C).

-

Perform phase correction and baseline correction.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Conclusion

The NMR spectra of this compound are a direct reflection of its intricate electronic structure. The ¹H spectrum is characterized by two meta-coupled doublets in the aromatic region and distinct singlets for the methoxy and amine protons. The ¹³C spectrum is defined by three downfield quaternary carbons attached to heteroatoms (N, O, Cl) and three upfield carbons (two CH and one CH₃). This guide provides a robust predictive framework for the analysis of this molecule, grounded in authoritative principles of NMR spectroscopy. The proposed experimental protocols ensure the acquisition of reliable, high-quality data, forming a self-validating system for any researcher working with this or structurally related compounds.

References

- Giuliani, A. M. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-478. [Link]

- De, A. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-478. [Link]

- Krygowski, T. M., & Stępień, B. T. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecular Physics Reports, 42, 1-10. [Link]

- Kolehmainen, E., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(35), 13876–13888. [Link]

- Reich, H. J. (2021). NMR Spectroscopy: 13C NMR Chemical Shifts.

- Reich, H. J. (2021). NMR Spectroscopy: 1H NMR Chemical Shifts.

- Bell, C. L., et al. (1965). Nuclear Magnetic Resonance Studies of Aminopyridines. Journal of Heterocyclic Chemistry, 2(4), 420-425. [Link]

- Oregon State University. (2022). 13C NMR Chemical Shifts. CH 335 Organic Chemistry. [Link]

- LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. LibreTexts. [Link]

- LibreTexts Chemistry. (2024). Spectroscopy of Amines. LibreTexts. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4-Methylpyridin-2-amine(695-34-1) 1H NMR [m.chemicalbook.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Chloro-Methoxy-Substituted Heterocyclic Amines

A Case Study on 4-Chloro-6-methoxypyrimidin-2-amine

Introduction

In the landscape of modern drug discovery and development, heterocyclic compounds form the backbone of a vast number of pharmaceutical agents. Among these, substituted pyridines and pyrimidines are of paramount importance due to their diverse biological activities. 4-Chloro-6-methoxypyridin-2-amine and its close analogue, 4-Chloro-6-methoxypyrimidin-2-amine, represent a class of molecules featuring key functional groups—a halogen, a methoxy ether, and an amine—that are common in medicinal chemistry. Accurate structural confirmation and purity assessment of these molecules are critical, and mass spectrometry (MS) stands as the primary analytical tool for this purpose.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven framework for the mass spectrometric analysis of these compounds. We will use 4-Chloro-6-methoxypyrimidin-2-amine (CAS 5734-64-5) as a detailed case study, given the availability of public data. The principles and methodologies described herein are directly applicable to its pyridine analogue and other related structures. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust, self-validating analytical system.

Part 1: Foundational Properties and Analytical Strategy

Before any analysis, a thorough understanding of the analyte's physicochemical properties is essential. This knowledge dictates every subsequent decision in the analytical workflow, from sample preparation to the choice of ionization technique.

The structure of 4-Chloro-6-methoxypyrimidin-2-amine contains a basic primary amine, which is readily protonated, a polar methoxy group, and an electronegative chlorine atom. These features make the molecule amenable to analysis by reverse-phase liquid chromatography coupled with electrospray ionization mass spectrometry (LC-MS).

| Property | Value | Source |

| IUPAC Name | 4-chloro-6-methoxypyrimidin-2-amine | [1] |

| CAS Number | 5734-64-5 | [1][2] |

| Molecular Formula | C₅H₆ClN₃O | [1][2] |

| Molecular Weight | 159.57 g/mol | [1][2] |

| Structure | COC1=CC(Cl)=NC(N)=N1 (SMILES) | [1] |

Part 2: The Analytical Workflow: From Sample to Spectrum

A successful mass spectrometry analysis is a systematic process. Each stage is designed to preserve the integrity of the analyte and present it to the mass spectrometer in a form that yields a clear, interpretable signal. The overall workflow is a self-validating system where each step confirms the success of the last.

Caption: High-level workflow for LC-MS/MS analysis.

Sample Preparation: The Cornerstone of Quality Data

The goal of sample preparation is to create a clean, dilute solution of the analyte in a solvent compatible with the LC-MS system.[3] High concentrations can lead to signal suppression and contaminate the instrument, while particulates can cause blockages.[4] Electrospray ionization is sensitive to non-volatile buffers and salts, which must be avoided.[4]

Field-Proven Protocol for Sample Preparation:

-

Initial Dissolution: Accurately weigh approximately 1 mg of 4-Chloro-6-methoxypyrimidin-2-amine and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.[4]

-

Rationale: Methanol and acetonitrile are fully volatile and compatible with reverse-phase chromatography and ESI.[4]

-

-

Serial Dilution: Perform a 1-to-100 dilution by taking 10 µL of the stock solution and diluting it with 990 µL of the initial solvent. This creates a 10 µg/mL working solution.

-

Rationale: A concentration in the low µg/mL to high ng/mL range is typically optimal for modern ESI-MS instruments, providing strong signal without saturating the detector.[4]

-

-

Final Dilution & Acidification: For injection, take 100 µL of the working solution and dilute it with 900 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). The final concentration will be approximately 1 µg/mL.

-

Rationale: Diluting in the mobile phase ensures compatibility with the LC system. Formic acid is a volatile acidifier that promotes protonation of the analyte's amine group, enhancing ionization efficiency in positive mode ESI.[4]

-

-

Filtration: Filter the final solution through a 0.22 µm syringe filter (e.g., PTFE) into a 2 mL autosampler vial.[4]

-

Rationale: This critical step removes any insoluble particles, protecting the LC column and MS ion source from blockages and contamination.[4]

-

Ionization Method Selection: Electrospray Ionization (ESI)

For a polar, non-volatile molecule like 4-Chloro-6-methoxypyrimidin-2-amine, Electrospray Ionization (ESI) is the premier ionization technique.[3][5] ESI is a soft ionization method that transfers ions from a liquid solution into the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule.[6]

-

Why ESI? The presence of the primary amine group makes the molecule basic. In an acidified solution (as prepared in the protocol above), this amine group readily accepts a proton (H⁺), forming a stable [M+H]⁺ ion in the solution phase, which is then efficiently transferred to the gas phase by the ESI source.

-

Why Positive Mode? The analysis is conducted in positive ion mode to detect the protonated molecule, [M+H]⁺.

Part 3: Decoding the Mass Spectrum

The Molecular Ion: A Chlorine Isotope Pattern Signature

The first step in spectral interpretation is identifying the molecular ion peak. For this compound, we expect the protonated molecule, [M+H]⁺. A key confirmatory feature is the isotopic signature of chlorine. Naturally occurring chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a pair of peaks for any chlorine-containing ion, separated by approximately 2 Da, with a characteristic intensity ratio of roughly 3:1.[7] This pattern is a definitive indicator of the presence of a single chlorine atom.

| Ion | Isotope Combination | Calculated m/z | Expected Relative Intensity |

| [M+H]⁺ | C₅H₇³⁵Cl N₃O⁺ | 160.027 | ~100% |

| [M+H]⁺ | C₅H₇³⁷Cl N₃O⁺ | 162.024 | ~32% |

Observing this isotopic cluster is the first and most crucial step in confirming the compound's identity.

Fragmentation Analysis (MS/MS): Elucidating the Structure

Tandem mass spectrometry (MS/MS) is used to controllably fragment the selected molecular ion ([M+H]⁺ at m/z 160) to gain structural information.[6] The resulting product ions reveal the connectivity of the molecule. The fragmentation of substituted pyridines and pyrimidines is often dictated by the loss of small, stable neutral molecules from the substituent groups, followed by cleavage of the heterocyclic ring.[8][9]

A plausible fragmentation pathway for the [M+H]⁺ ion of 4-Chloro-6-methoxypyrimidin-2-amine is proposed below. Fragmentation is often initiated at the most labile bonds or results in the formation of stable neutral losses.

Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺.

-

Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy groups is the homolytic cleavage of the O-CH₃ bond, resulting in the loss of a methyl radical (15 Da). This would produce a fragment ion at m/z 145/147.

-

Loss of Hydrogen Chloride (HCl): The elimination of HCl (36 Da) is a plausible pathway for chloro-substituted aromatic rings, leading to an ion at m/z 124.

-

Ring Cleavage (Loss of HCN): Following the initial loss, the pyrimidine ring itself can fragment. A characteristic loss for nitrogen-containing heterocycles is the elimination of hydrogen cyanide (HCN, 27 Da).[7][8] For example, the fragment at m/z 124 could lose HCN to produce a fragment at m/z 97.

Part 4: Validated Experimental Protocol (LC-MS/MS)

This protocol outlines a robust method for the analysis of 4-Chloro-6-methoxypyrimidin-2-amine on a standard LC-MS/MS system (e.g., a tandem quadrupole or ion trap).

1. Liquid Chromatography (LC) Parameters

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[7]

-

Rationale: C18 is a versatile stationary phase that provides good retention for moderately polar small molecules.

-

-

Mobile Phase A: 0.1% Formic Acid in Water.[7]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]

-

Gradient:

-

0.0 - 1.0 min: 5% B

-

1.0 - 5.0 min: 5% to 95% B

-

5.0 - 6.0 min: 95% B

-

6.0 - 6.1 min: 95% to 5% B

-

6.1 - 8.0 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

2. Mass Spectrometry (MS) Parameters

-

Ionization Mode: ESI Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 350 °C

-

Full Scan (MS1):

-

Mass Range: m/z 50 - 300

-

Goal: Detect the [M+H]⁺ isotopic cluster at m/z 160/162.

-

-

Tandem MS (MS/MS):

-

Precursor Ion: m/z 160.0

-

Collision Gas: Argon

-

Collision Energy: 15-25 eV (This may require optimization).

-

Goal: Generate and detect the structural fragments (e.g., m/z 145, 124, 97).

-

Conclusion

The mass spectrometric analysis of 4-Chloro-6-methoxypyrimidin-2-amine, and by extension its pyridine analogue, is a straightforward process when approached with a systematic and chemically-informed strategy. By understanding the molecule's inherent properties, a robust workflow can be designed, beginning with meticulous sample preparation to ensure data quality. The selection of ESI in positive mode is a logical choice driven by the analyte's structure, and the resulting mass spectrum provides two layers of confirmation: the distinct chlorine isotopic pattern in the full scan MS and the predictable fragmentation pattern in the MS/MS scan. This in-depth guide provides the technical details and, more importantly, the scientific rationale necessary for researchers, scientists, and drug development professionals to confidently characterize this important class of molecules.

References

- Matrix Fine Chemicals. 4-CHLORO-6-METHOXYPYRIMIDIN-2-AMINE | CAS 5734-64-5. [Link]

- Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link]

- PubChem. 2-Pyrimidinamine, 4-chloro-6-methoxy-. [Link]

- PubChem. 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. [Link]

- NIST. 2-Pyrimidinamine, 4-chloro-6-methyl- in the NIST Chemistry WebBook. [Link]

- Wikipedia.

- Organomation.

- Biocompare. Prepping Small Molecules for Mass Spec. [Link]

- ResearchGate. 4-Chloro-6-methoxypyrimidin-2-amine. [Link]

- ResearchGate. Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. [Link]

- Chemistry LibreTexts.

- Chemistry LibreTexts. 16.

- Chemguide.

- NIST. NIST Chemistry WebBook. [Link]

- ResearchGate.

- Wikipedia.

- NIH. 4-Chloro-6-methoxypyrimidin-2-amine. [Link]

Sources

- 1. 4-CHLORO-6-METHOXYPYRIMIDIN-2-AMINE | CAS 5734-64-5 [matrix-fine-chemicals.com]

- 2. 2-Pyrimidinamine, 4-chloro-6-methoxy- | C5H6ClN3O | CID 79811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. organomation.com [organomation.com]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Purity and Characterization of 4-Chloro-6-methoxypyridin-2-amine

Abstract

This technical guide provides a comprehensive framework for establishing the purity, identity, and quality of 4-Chloro-6-methoxypyridin-2-amine, a crucial intermediate in pharmaceutical synthesis. Addressed to researchers, analytical scientists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind method selection and data interpretation. We detail robust protocols for purification and a multi-modal analytical approach, including chromatographic and spectroscopic techniques, to build a self-validating system of characterization. All methodologies are grounded in established scientific principles and regulatory expectations, ensuring the generation of reliable and defensible data.

Introduction: The Critical Role of a Well-Characterized Intermediate

This compound is a substituted aminopyridine that serves as a vital structural motif in the synthesis of a variety of active pharmaceutical ingredients (APIs). The precise arrangement of its chloro, methoxy, and amine functionalities makes it a versatile building block. However, the very reactivity that makes it valuable also presents challenges in controlling its purity. Residual starting materials, process-related impurities, and potential isomers can carry through to the final API, impacting its efficacy, safety, and stability.

Therefore, a rigorous and scientifically sound characterization is not merely a quality control checkpoint; it is a foundational pillar of drug development. This guide provides the field-proven insights and detailed methodologies required to confidently assess the quality of this key intermediate.

Physicochemical Properties

A foundational understanding of the molecule's physical properties is essential for developing appropriate analytical and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₅H₆ClN₃O | PubChem[1] |

| Molecular Weight | 159.57 g/mol | PubChem[1] |

| Appearance | Dry Powder / Crystalline Solid | EPA Chemical Data Reporting[1] |

| IUPAC Name | This compound | PubChem[1] |

Purification Strategies: From Crude Product to High-Purity Material

The synthesis of this compound, often involving the reaction of 2-amino-4,6-dichloropyrimidine with a methoxide source, can result in a crude product containing unreacted starting materials and by-products.[2][3] The choice of purification method is dictated by the impurity profile and the desired final purity.

Recrystallization: The Workhorse of Purification

Recrystallization is a powerful technique for purifying crystalline solids by leveraging differences in solubility between the target compound and its impurities.[4][5] The principle relies on dissolving the impure solid in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution.[6][7]

Causality Behind Solvent Selection: The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room or reduced temperatures. Ethanol has been successfully used for this purpose.[8] A good solvent system ensures high recovery of the purified material.

Step-by-Step Recrystallization Protocol:

-

Solvent Selection: Begin with scouting experiments using small amounts of material and various solvents (e.g., ethanol, isopropanol, acetonitrile).

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is fully dissolved.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Cooling & Crystallization: Allow the solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath. Slow cooling is critical for the formation of large, pure crystals.

-

Crystal Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual mother liquor.

-

Drying: Dry the crystals under vacuum to a constant weight.

Flash Column Chromatography: For Challenging Separations

When recrystallization fails to remove closely related impurities, flash column chromatography is the preferred method. For heterocyclic amines, the acidic nature of standard silica gel can lead to poor separation and yield loss.[9]

Expertise in Stationary Phase Selection: The basicity of the amine group in this compound necessitates a modified approach. Using an amine-functionalized silica or deactivating standard silica with a competing amine like triethylamine in the mobile phase can mitigate the strong acid-base interaction, leading to sharper peaks and better separation.[10][11]

Step-by-Step Column Chromatography Protocol:

-

Stationary Phase: Select an appropriate stationary phase (e.g., Biotage® KP-NH or equivalent amine-functionalized silica).[10]

-

Mobile Phase Selection: Develop a solvent system using Thin Layer Chromatography (TLC), aiming for a retention factor (Rf) of ~0.3 for the target compound. A common starting point is a gradient of ethyl acetate in hexane.

-

Column Packing: Properly pack the column with the chosen stationary phase as a slurry in the initial mobile phase to avoid air bubbles.

-

Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.

-

Elution: Run the column under positive pressure, collecting fractions.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization: A Multi-Technique Approach

No single technique can definitively establish both the structure and purity of a compound. A combination of chromatographic and spectroscopic methods provides a self-validating system for comprehensive characterization.

Integrated workflow for purification and characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the primary technique for quantifying the purity of this compound and detecting non-volatile impurities. A well-developed reversed-phase method provides high resolution and sensitivity.[12][13]

Trustworthiness Through Method Validation: The reliability of the purity data is directly linked to the validation of the analytical method. Key validation parameters, as outlined in the ICH Q2(R1) guideline, include specificity, linearity, accuracy, precision, and robustness.[14][15][16]

HPLC Method Parameters:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for substituted pyridines.[12] |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides good peak shape and is MS-compatible.[17][18] |

| Gradient | 5% B to 95% B over 20 min | Ensures elution of both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 35 °C | Improves peak shape and run-to-run reproducibility.[12] |

| Detection | UV at 254 nm or 280 nm | Wavelengths where aminopyridine derivatives typically absorb.[12] |

| Injection Vol. | 10 µL | Standard volume for quantitative analysis.[12] |

Step-by-Step HPLC Protocol:

-

System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of ~1 mg/mL.

-

System Suitability: Inject a standard solution multiple times to ensure the system meets predefined criteria for repeatability, peak tailing, and resolution.

-

Analysis: Inject the sample solution.

-